![molecular formula C18H15FN2O3 B5051902 N-benzyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5051902.png)
N-benzyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide
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Overview
Description
“N-benzyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide” is an organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a fluorophenoxy group (a benzene ring with a fluorine atom and an oxygen atom attached), and an oxazole group (a five-membered ring containing two carbon atoms, two nitrogen atoms, and an oxygen atom). The exact properties and uses of this compound would depend on its specific structure and the context in which it is used .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, likely involves a complex arrangement of rings and functional groups. The benzyl, fluorophenoxy, and oxazole groups each contribute to the overall structure. The exact 3D structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The presence of the oxazole ring, the fluorine atom, and the benzyl group could each influence how the compound reacts. For example, the fluorine atom might make the compound more reactive in certain types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure. The presence of the fluorine atom, for example, could influence these properties .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-14-6-8-15(9-7-14)23-12-17-21-16(11-24-17)18(22)20-10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSYPMQBRIUNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=COC(=N2)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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